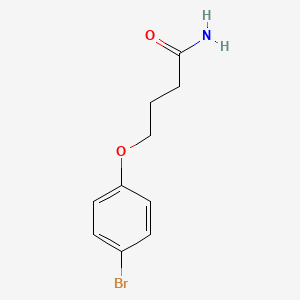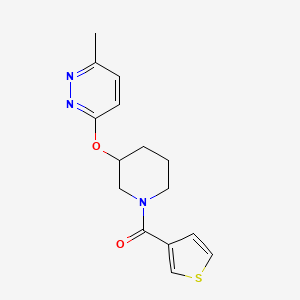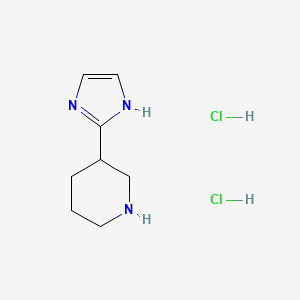![molecular formula C21H21ClN4O3 B2541832 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide CAS No. 1286709-37-2](/img/structure/B2541832.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide” is a complex organic compound. It has been mentioned in the context of antitumor evaluations .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, in one study, the molecules were held together by intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the synthesis of certain compounds involved a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the molecules were held together by intermolecular interactions .科学的研究の応用
Herbicide Activity
Chloroacetamides, including compounds similar in structure to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, have been studied for their herbicidal activity. Specifically, chloroacetamides are selective pre-emergent or early post-emergent herbicides used in various crops. They control annual grasses and broad-leaved weeds in cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane. This highlights their potential utility in agricultural settings for weed management (Weisshaar & Böger, 1989).
Antipsychotic Potential
Compounds structurally related to the chemical have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This unique mechanism suggests potential applications in the treatment of psychosis. Antipsychotic agents that do not bind to D2 dopamine receptors could offer a new therapeutic avenue with possibly fewer side effects associated with conventional antipsychotics (Wise et al., 1987).
Antimicrobial and Anti-inflammatory Agents
Recent research has focused on synthesizing novel compounds with antimicrobial and anti-inflammatory properties. Pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been evaluated for these biological activities. Such studies underscore the potential of compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide to serve as scaffolds for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Anticonvulsant Activity
Alkanamide derivatives, incorporating pyrazole and other heterocyclic rings, have been synthesized and assessed for anticonvulsant activity. This research avenue illustrates the broader neuropharmacological potential of such compounds, which might include N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, in treating seizure disorders (Tarikogullari et al., 2010).
作用機序
The mechanism of action of similar compounds has been investigated. Some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . For example, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-25(2)21-17(15-4-6-16(22)7-5-15)11-26(24-21)12-20(27)23-10-14-3-8-18-19(9-14)29-13-28-18/h3-9,11H,10,12-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYJHRJTBITZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2541751.png)
![2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2541752.png)


![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)
![2-(Ethylthio)-3-phenyl-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide](/img/structure/B2541763.png)
![[(2,5-Dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2541764.png)
![2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2541766.png)


![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2541769.png)
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2541772.png)